molecular formula C14H17BrClN3O2 B4698972 N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea

Cat. No. B4698972
M. Wt: 374.66 g/mol
InChI Key: IIHBHBRCSYDPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea, also known as BCPPU, is a chemical compound that has been used extensively in scientific research. It is a urea derivative that has been synthesized through a number of methods, and has been found to have a number of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is not fully understood, but it is thought to act as a modulator of the GABAergic system, which is involved in the regulation of neurotransmitters in the brain. N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to bind to the GABA-A receptor, which is responsible for the inhibitory effects of GABA. This binding results in an increase in the inhibitory effects of GABA, which can lead to a reduction in neuronal activity.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause oxidative stress and damage to cells. It has also been found to increase the production of neurotrophic factors, which are involved in the growth and survival of neurons. In addition, N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea in lab experiments is that it is a well-characterized compound that has been extensively studied. This means that there is a large body of literature available on its properties and potential applications. However, one limitation of using N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways or processes.

Future Directions

There are a number of future directions for research on N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a pain reliever and as a treatment for addiction. In addition, further research is needed to fully understand the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea and to identify other potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to have a number of potential therapeutic applications, including as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential as a pain reliever and as a treatment for addiction.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClN3O2/c15-10-4-5-12(11(16)9-10)18-14(21)17-6-2-8-19-7-1-3-13(19)20/h4-5,9H,1-3,6-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHBHBRCSYDPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.